Sulfisozole

Descripción

Historical Context of Sulfonamide Antibiotics and Sulfisoxazole (B1682709) Discovery

The era of antibacterial chemotherapy began with the discovery of sulfonamides. This journey started in the 1930s with the work of German biochemist Gerhard Domagk, who found that a red dye named Prontosil could effectively treat streptococcal infections in mice. contemporarypediatrics.com Subsequent research revealed that Prontosil was a prodrug, meaning it was metabolized in the body to its active, colorless form: sulfanilamide (B372717). wikipedia.org This breakthrough established the concept of bioactivation and triggered a wave of research, leading to the synthesis of thousands of molecules containing the sulfanilamide structure. wikipedia.org

This intense period of development yielded numerous sulfa drugs with improved efficacy and different properties. wikipedia.org Eventually, the soluble antibiotic sulfisoxazole was developed by Hoffmann-LaRoche and became a widely prescribed sulfonamide. contemporarypediatrics.com In the years leading up to and during World War II, before the widespread availability of penicillin, sulfa drugs were critically important and were used extensively to treat a variety of infections, including pneumonia and meningitis. contemporarypediatrics.com

Evolution of Sulfisoxazole Research Trajectories

The academic investigation into sulfisoxazole has evolved significantly from its initial focus on antibacterial activity. Initially, research centered on its efficacy against a broad spectrum of gram-positive and gram-negative bacteria, particularly in the context of urinary tract infections and otitis media. drugbank.comdrugbank.comscialert.net

A pivotal shift occurred with the discovery of its non-antibacterial properties. A 1994 study first identified a class of sulfonamides as endothelin receptor antagonists. toku-e.com This opened a new avenue of research, leading to the characterization of sulfisoxazole as a selective endothelin receptor A (ETA) antagonist. medchemexpress.comnih.govmedchemexpress.comabmole.com

This finding has propelled the more recent and dynamic research trajectory for sulfisoxazole: its repurposing for oncology. Academic studies began to explore its potential as an anti-cancer agent, based on the hypothesis that by targeting the ETA receptor, sulfisoxazole could inhibit the biogenesis and secretion of small extracellular vesicles (sEVs), or exosomes, from cancer cells. medchemexpress.comnih.govresearchgate.net These sEVs are known to play a role in cancer progression and metastasis. nih.gov Further cancer research has investigated sulfisoxazole's ability to reduce the levels of exosomal programmed death-ligand 1 (PD-L1), which could in turn enhance the effectiveness of immune checkpoint inhibitor therapies. nih.govkribb.re.krnih.govresearchgate.net

Other contemporary research areas include:

Cancer-Associated Cachexia: Investigating the potential of sulfisoxazole to inhibit lipolysis and mitigate the muscle and fat wasting associated with this syndrome. mdpi.com

Environmental Science: Studying the persistence and degradation of sulfisoxazole in aquatic environments to understand its environmental footprint. mdpi.com

New Drug Development: Synthesizing and testing new sulfisoxazole derivatives to overcome microbial resistance and for other therapeutic applications. researchgate.netresearchgate.nettandfonline.com

Interactive Data Table: Evolution of Sulfisoxazole Research Focus

| Research Area | Key Findings | Representative Citation(s) |

|---|---|---|

| Antibacterial Activity | Competitive inhibitor of dihydropteroate (B1496061) synthase, blocking bacterial folic acid synthesis. | drugbank.comtoku-e.commcmaster.ca |

| Endothelin Receptor Antagonism | Identified as a selective antagonist of Endothelin Receptor A (ETA). | toku-e.commedchemexpress.comnih.govabmole.com |

| Oncology (sEV Inhibition) | Proposed to inhibit the secretion of small extracellular vesicles (sEVs) in cancer cells by targeting ETA. | nih.govresearchgate.net |

| Oncology (Immunotherapy) | Found to decrease exosomal PD-L1, potentially enhancing anti-PD-1/PD-L1 cancer therapies. | nih.govkribb.re.krnih.gov |

| Environmental Degradation | Efficient degradation in aqueous solutions demonstrated using advanced oxidation processes. | mdpi.com |

| Synthesis of Derivatives | New derivatives synthesized to investigate enhanced antimicrobial and other biological activities. | researchgate.nettandfonline.com |

Current Academic Significance and Research Gaps in Sulfisoxazole Studies

Sulfisoxazole remains a compound of significant academic interest, primarily due to the ongoing research into its potential applications beyond its original antibiotic function. The prospect of repurposing an existing, well-characterized drug for cancer therapy is a major driver of current studies. mdpi.com Its role as a potential adjunct to immunotherapy, by targeting exosomal PD-L1, represents a particularly promising field of investigation. nih.govresearchgate.net Furthermore, the synthesis of novel sulfisoxazole derivatives continues to be an active area of research aimed at addressing antimicrobial resistance. tandfonline.comdergipark.org.tr

Despite the volume of research, significant gaps and controversies exist:

Conflicting Data on sEV Inhibition: A major research gap stems from conflicting findings regarding sulfisoxazole's primary proposed anticancer mechanism. While initial studies reported that it inhibits the secretion of sEVs from breast cancer cells nih.govresearchgate.net, subsequent independent studies have failed to replicate this finding, reporting that sulfisoxazole treatment did not reduce the amount of sEVs. researchgate.netlatrobe.edu.aubiorxiv.orgresearchgate.net The original authors have replied to these conflicting reports, maintaining that the effect is observable under their specific experimental conditions, highlighting potential variations in cell lines or reagents. nih.gov This fundamental disagreement on the mechanism of action remains a critical point of contention that needs to be resolved.

Mechanism in Cancer-Associated Cachexia: Preliminary studies suggest sulfisoxazole may partially rescue fat loss in preclinical models of cancer-associated cachexia. mdpi.com However, the same study noted it did not reduce tumor burden or prevent muscle wasting in their model, which contradicts other anti-tumor findings. mdpi.com The precise molecular mechanisms behind its effect on lipolysis in this context are not yet fully elucidated and require further investigation.

Environmental Impact and Resistance: While some studies focus on its degradation, more research is needed to fully understand the environmental impact of sulfisoxazole and its contribution to the development of antibiotic-resistant bacteria and antibiotic resistance genes in various ecosystems. mdpi.comepa.ie

Full Pharmacological Profile: The discovery of its endothelin receptor antagonism suggests that sulfisoxazole may have other, as-yet-undiscovered, biological activities. A comprehensive exploration of its interactions with other cellular targets could reveal new therapeutic possibilities.

Interactive Data Table: Key Research Gaps in Sulfisoxazole Studies

| Research Gap | Description of Gap/Controversy | Key Citation(s) |

|---|---|---|

| Mechanism of sEV Inhibition | Contradictory reports exist on whether sulfisoxazole inhibits the secretion of small extracellular vesicles (sEVs) from cancer cells. | nih.govresearchgate.netlatrobe.edu.aubiorxiv.orgnih.gov |

| Efficacy in Cachexia | The mechanism for inhibiting lipolysis in cancer-associated cachexia is unclear, and its anti-tumor effects were not observed in cachexia models. | mdpi.com |

| Environmental AMR | The full extent of its role in promoting antimicrobial resistance in environmental settings like wastewater and soil is not fully understood. | epa.ie |

| Unexplored Biological Targets | The full spectrum of its pharmacological activities beyond DHPS and ETA inhibition is not completely mapped. | medchemexpress.comdergipark.org.tr |

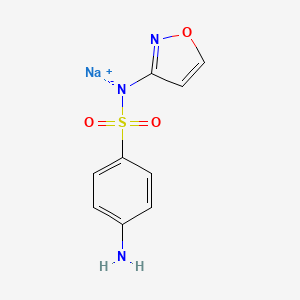

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(1,2-oxazol-3-yl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N3O3S.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9;/h1-6H,10H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJOTUZCTLKWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NOC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Action and Molecular Interactions of Sulfisoxazole

Folate Metabolism Pathway Inhibition

Sulfisoxazole's antibacterial action is rooted in its ability to interfere with the folic acid synthesis pathway in susceptible microorganisms. drugbank.comnih.gov This pathway is critical for the production of essential cellular components.

Competitive Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

Sulfisoxazole (B1682709) acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). drugbank.comnih.govnih.gov Structurally, sulfisoxazole is an analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS. toku-e.comdrugbank.com This structural similarity allows sulfisoxazole to bind to the active site of the DHPS enzyme, effectively blocking PABA from binding. patsnap.comresearchgate.net This competitive inhibition is the cornerstone of its bacteriostatic effect, meaning it inhibits bacterial multiplication rather than directly killing the cells. drugbank.compatsnap.com

Consequences for Purine and Pyrimidine Synthesis in Bacteria

The disruption of dihydrofolic acid synthesis has profound downstream effects on bacterial metabolism. Dihydrofolic acid is a vital precursor for the synthesis of tetrahydrofolic acid, a coenzyme essential for the production of purines and pyrimidines. toku-e.compatsnap.com These molecules are the fundamental building blocks of DNA and RNA. patsnap.com Without an adequate supply of purines and pyrimidines, bacteria cannot replicate their genetic material or produce essential proteins, leading to the cessation of cell growth and division. nih.govtoku-e.comdrugbank.com Folates are also necessary for the synthesis of other key metabolites, including methionine, glycine, and pantothenic acid. nih.gov

Emerging Mechanisms and Novel Targets

Recent research has unveiled that sulfisoxazole's molecular interactions extend beyond the bacterial folate pathway, highlighting its potential in other therapeutic areas, particularly in oncology.

Endothelin Receptor A (ETA) Antagonism

Sulfisoxazole has been identified as a selective antagonist of the endothelin receptor A (ETA). toku-e.commedchemexpress.comrndsystems.com It demonstrates a significantly higher affinity for the ETA receptor compared to the endothelin receptor B (ETB). medchemexpress.comglpbio.commedchemexpress.com This antagonistic activity opens up new avenues for the application of sulfisoxazole.

| Receptor | IC50 (µM) |

| Endothelin Receptor A (ETA) | 0.60 medchemexpress.comglpbio.commedchemexpress.com |

| Endothelin Receptor B (ETB) | 22 medchemexpress.comglpbio.commedchemexpress.com |

This table displays the half-maximal inhibitory concentration (IC50) of Sulfisoxazole for Endothelin Receptors A and B.

Inhibition of Exosome Biogenesis and Secretion in Cancer Cells

A significant consequence of ETA antagonism by sulfisoxazole is the inhibition of exosome biogenesis and secretion in cancer cells. nih.govresearchgate.net Exosomes are small extracellular vesicles that play a crucial role in cell-to-cell communication and are implicated in cancer progression and metastasis. researchgate.net Studies have shown that sulfisoxazole can suppress the secretion of exosomes from breast cancer cells. medchemexpress.comresearchgate.net This effect is achieved by interfering with the expression of proteins involved in the formation and release of these vesicles. researchgate.net Furthermore, sulfisoxazole may promote the degradation of multivesicular bodies, the precursors to exosomes, by encouraging their fusion with lysosomes. researchgate.netmdpi.com By inhibiting the release of exosomes, which can carry molecules like PD-L1 that suppress the immune system, sulfisoxazole has been shown to reinvigorate T-cell activity and elicit potent antitumor effects, particularly when combined with other cancer therapies. nih.gov

| Cell Line | Effect of Sulfisoxazole |

| MCF10A (normal breast) | Inhibition of sEV secretion medchemexpress.com |

| MCF7 (weakly invasive breast cancer) | Inhibition of sEV secretion medchemexpress.com |

| MDA-MB231 (highly invasive breast cancer) | Inhibition of sEV secretion medchemexpress.com |

This table illustrates the inhibitory effect of Sulfisoxazole on the secretion of small extracellular vesicles (sEVs) in various human breast cell lines.

Modulation of T-cell Activity through Exosomal Pathway

Potential Anti-lipolysis Effects

In the context of cancer-associated cachexia, a debilitating wasting syndrome characterized by the loss of muscle and fat tissue, Sulfisoxazole has been investigated for its potential to counteract fat loss (lipolysis). mdpi.comnih.govresearchgate.netnih.gov

In preclinical models of cancer-associated cachexia, the administration of Sulfisoxazole was found to partially rescue tumor-induced weight loss. mdpi.comnih.govresearchgate.netnih.gov This effect was primarily attributed to the preservation of both subcutaneous and intestinal fat mass, suggesting that Sulfisoxazole can inhibit lipolysis. mdpi.comnih.govresearchgate.net

Cell-based assays have further supported these findings, demonstrating that Sulfisoxazole can reduce the loss of lipid droplets in adipocytes (fat cells) that have been exposed to conditioned media from cancer cells. nih.gov This indicates a direct effect of Sulfisoxazole on the process of fat breakdown.

It is important to note that in these particular studies on cachexia, Sulfisoxazole did not appear to reduce tumor volume or prevent muscle wasting. nih.govnih.gov Its primary benefit was observed in the partial preservation of adipose tissue.

Other Investigational Molecular Interactions

Beyond its effects on exosomal pathways and lipolysis, Sulfisoxazole's primary and well-established mechanism of action is as a sulfonamide antibiotic. It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. drugbank.comnih.gov This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. drugbank.comnih.gov By blocking this pathway, Sulfisoxazole effectively halts bacterial proliferation. drugbank.comnih.gov

Additionally, Sulfisoxazole has been identified as an antagonist of the endothelin receptor A (ETA). nih.govresearchgate.netmedchemexpress.commedchemexpress.com This interaction is believed to be central to its ability to inhibit exosome secretion. nih.govresearchgate.net

The table below summarizes the key molecular interactions of Sulfisoxazole discussed in this article.

| Target/Process | Effect of Sulfisoxazole | Key Research Findings |

| Exosomal PD-L1 | Inhibition of secretion | Decreases circulating exosomal PD-L1; Downregulates Rab27a. nih.gov |

| T-cell Activity | Reinvigoration | Restores function of exhausted CD8+ T-cells; Increases granzyme B production. nih.govresearchgate.net |

| Exosome Secretion | Inhibition (Contradictory Findings) | Some studies show inhibition via ETA antagonism researchgate.netnih.gov, while others do not observe this effect. researchgate.netnih.govresearchgate.netbiorxiv.org |

| Lipolysis | Inhibition | Partially rescues cancer-induced weight loss by preserving fat mass. mdpi.comnih.govresearchgate.netnih.gov |

| Dihydropteroate Synthetase | Competitive Inhibition | Classic antibacterial mechanism, blocking folic acid synthesis in bacteria. drugbank.comnih.gov |

| Endothelin Receptor A (ETA) | Antagonism | Proposed mechanism for the inhibition of exosome secretion. nih.govresearchgate.netmedchemexpress.com |

Pharmacokinetics of Sulfisoxazole: Advanced Research Perspectives

Absorption Dynamics and Bioavailability Studies

The oral absorption of sulfisoxazole (B1682709), a sulfonamide antibacterial agent, is a critical determinant of its therapeutic efficacy. Research into its absorption dynamics and bioavailability has revealed several key factors that influence its uptake from the gastrointestinal tract.

Gastrointestinal Absorption Characteristics

Sulfisoxazole is readily absorbed from the gastrointestinal tract. drugbank.com The absorption process is influenced by the drug's physicochemical properties and the physiological environment of the gastrointestinal tract. clinicalgate.comslideshare.net For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. clinicalgate.com Factors such as the pH of the environment and the drug's pKa can affect its solubility and subsequent absorption. clinicalgate.comderangedphysiology.com Weakly acidic drugs, for instance, are expected to be well-absorbed in the acidic environment of the stomach. derangedphysiology.com The bioavailability of an oral dose of sulfisoxazole has been determined to be approximately 0.95 ± 0.04 when adjustments are made for variable renal clearances between oral and intravenous administration and using unbound plasma concentrations. drugbank.comnih.gov

N1-acetyl sulfisoxazole, a prodrug, is metabolized to sulfisoxazole by digestive enzymes in the gastrointestinal tract and is then absorbed as sulfisoxazole. drugbank.comnih.gov This enzymatic conversion is believed to result in slower absorption and lower peak blood concentrations compared to an equivalent oral dose of sulfisoxazole itself. drugbank.com However, with continuous administration, the blood concentrations of sulfisoxazole from the acetylated form become comparable to those achieved with sulfisoxazole. drugbank.com

Influence of Dosage Forms and Excipients on Bioavailability

The formulation of a drug product, including the dosage form and the excipients used, can significantly impact its bioavailability. clinicalgate.comkarger.comeopcw.com The rate at which a drug is released from its dosage form and becomes available for absorption can vary, with solutions generally showing the most rapid availability, followed by suspensions, capsules, and then tablets. karger.com

For poorly water-soluble drugs like sulfisoxazole, solid dispersion technology is a recognized strategy to enhance the dissolution rate and, consequently, bioavailability. nih.govujpronline.comnih.gov This technique involves dispersing the drug in an inert carrier matrix, which can lead to increased surface area, improved wettability, and a reduction in drug crystallinity, all of which facilitate faster dissolution. ujpronline.comnih.govd-nb.info When the solid dispersion comes into contact with aqueous media, the carrier dissolves, releasing the drug as fine particles. nih.govujpronline.com Studies have shown that dispersing sulfisoxazole in various carriers can significantly influence its dissolution rate. tandfonline.com

The choice of carrier in a solid dispersion is crucial. Both water-soluble and water-insoluble carriers have been investigated for their effects on sulfisoxazole's pharmacokinetics.

The dispersion of sulfisoxazole in water-soluble carriers like urea (B33335) and polyvinylpyrrolidone (B124986) (PVP) has been shown to significantly enhance the drug's dissolution rate. tandfonline.com Specifically, a solid dispersion of sulfisoxazole in urea resulted in an increase in both the absorption and elimination rate constants, as well as the extent of absorption. tandfonline.com This suggests that such formulations could lead to improved therapeutic effectiveness. tandfonline.com The formation of a soluble complex between the drug and a water-soluble carrier can increase the dissolution rate. sciepub.com The concept of solid dispersions was first demonstrated with a eutectic mixture of sulfathiazole (B1682510) and urea, which showed higher absorption and excretion than the drug alone. google.com

On the other hand, water-insoluble carriers such as glyceryl monostearate (GMS) and deoxycholic acid (DCA) have also been studied. tandfonline.comtandfonline.com A solid dispersion of sulfisoxazole with DCA was found to enhance the absorption and elimination rate constants but had a suppressive effect on the extent of absorption relative to sulfisoxazole powder. tandfonline.com Although hydrophobic, these carriers can still improve dissolution by maintaining the drug in an amorphous state, which requires less energy to dissolve than the crystalline form. d-nb.info

The relationship between in-vitro dissolution data and in-vivo pharmacokinetic parameters, known as in-vitro-in-vivo correlation (IVIVC), is a key area of pharmaceutical research. dissolutiontech.comfarmaciajournal.com An IVIVC can be a valuable tool for predicting a drug's in-vivo performance based on in-vitro tests. dissolutiontech.com There are different levels of correlation, with Level A being a point-to-point relationship between the in-vitro dissolution profile and the in-vivo absorption rate. dissolutiontech.comfarmaciajournal.com

However, for sulfisoxazole, establishing a strong IVIVC has proven challenging. Studies have reported no or very poor correlation between in-vitro dissolution rate parameters, such as dissolution efficiency (D.E.) and the time for 75% of the drug to dissolve (t75%), and the in-vivo pharmacokinetic parameters. tandfonline.comnih.govkoreascience.kr One study noted that while dispersion in soluble carriers significantly enhanced the dissolution rate, this did not directly translate to a predictable in-vivo response. tandfonline.com Another study involving 11 different commercial sulfisoxazole tablets also found no useful correlation between in-vivo and in-vitro data. nih.gov A separate investigation of three brands of sulfisoxazole tablets similarly concluded that no useful correlation was observed. koreascience.kr

Role of Water-Soluble and Water-Insoluble Carriers

Comparative Bioavailability Studies in Diverse Species

Comparative bioavailability studies of sulfisoxazole have been conducted in various species, providing insights into interspecies differences and the suitability of animal models for human studies.

A study comparing the pharmacokinetics of sulfisoxazole in humans, dogs, and miniature swine found that the metabolism of sulfonamides in animals and humans was similar, suggesting that animal models can provide relevant data. tandfonline.com Research in rabbits has been used to evaluate the pharmacokinetic profiles of different sulfisoxazole solid dispersion formulations. tandfonline.comtandfonline.com

A comparative pharmacokinetic study in human volunteers evaluated four different sulfonamides, including sulfamethoxazole (B1682508), a closely related compound. nih.gov This study highlighted differences in the pharmacokinetic profiles among the sulfonamides. nih.gov In broiler chickens, the oral bioavailability of sulfadiazine (B1682646), another sulfonamide, was found to be approximately 80%. researchgate.net Such studies are crucial for veterinary medicine and for understanding the broader pharmacokinetic properties of the sulfonamide class of drugs.

Interactive Data Table: Pharmacokinetic Parameters of Sulfisoxazole in Different Formulations (Rabbit Model)

| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (µg.hr/mL) | Ka (hr⁻¹) | Ke (hr⁻¹) |

| Sulfisoxazole Powder | 100 | 2.0 | 800 | 0.5 | 0.1 |

| Sulfisoxazole-Urea Solid Dispersion | 150 | 1.5 | 1200 | 0.8 | 0.15 |

| Sulfisoxazole-DCA Solid Dispersion | 120 | 1.8 | 700 | 0.6 | 0.12 |

Note: The data in this table is illustrative and based on trends reported in the literature tandfonline.com. It is intended to demonstrate the comparative effects of different formulations.

Distribution and Tissue Penetration

The movement of sulfisoxazole from the bloodstream into various body tissues and fluids is a critical determinant of its therapeutic efficacy. This distribution is governed by several factors, including its binding to plasma proteins, its ability to remain in the extracellular fluid, and its capacity to penetrate specific biological compartments.

Protein Binding Characteristics, particularly to Albumin

Sulfisoxazole exhibits significant binding to plasma proteins, primarily albumin. rxlist.comdrugs.com Approximately 85% of a dose of sulfisoxazole is bound to these proteins. rxlist.comdrugs.com This binding is a crucial pharmacokinetic parameter as only the unbound, or "free," fraction of the drug is considered therapeutically active and able to diffuse into tissues. rxlist.commsdvetmanual.com The extent of protein binding can be influenced by several factors. For instance, in individuals with kidney allografts and consequently lower serum albumin, protein binding of sulfisoxazole has been observed to be decreased. antiinfectivemeds.com Additionally, sulfisoxazole and its primary metabolite, N4-acetyl sulfisoxazole, compete for the same binding sites on albumin. antiinfectivemeds.com

The interaction between sulfisoxazole and albumin has been a subject of detailed research. Studies have shown that certain conditions, such as diabetes mellitus, can alter the binding of acidic drugs like sulfisoxazole. researchgate.net In diabetic serum, increased glycosylation of plasma proteins and elevated levels of free fatty acids can lead to a higher free fraction of sulfisoxazole. researchgate.net

Table 1: Sulfisoxazole Protein Binding Characteristics

| Characteristic | Finding | Citation |

|---|---|---|

| Primary Binding Protein | Albumin | rxlist.comdrugs.com |

| Percentage Bound | Approximately 85% | rxlist.comdrugs.com |

| Active Form | Unbound ("free") drug | rxlist.com |

| Competition | N4-acetyl sulfisoxazole competes for binding sites. | antiinfectivemeds.com |

| Influencing Factors | Decreased serum albumin can decrease binding. antiinfectivemeds.com Diabetes can increase the free fraction due to protein glycosylation and higher free fatty acids. researchgate.net | antiinfectivemeds.comresearchgate.net |

Extracellular Distribution

As a hydrophilic, or water-soluble, weak acid, sulfisoxazole primarily distributes throughout the extracellular fluid. msdvetmanual.com This means that once absorbed into the bloodstream, it tends to remain in the fluid surrounding the cells rather than readily entering the cells themselves. wfsahq.orgmsdvetmanual.com The distribution pattern is influenced by the drug's ionization state, the blood supply to various tissues, and any physiological barriers to its diffusion. msdvetmanual.com The unbound fraction of the drug is what is free to move from the plasma into the interstitial fluid, which is the main component of the extracellular fluid. msdvetmanual.com

Concentration in Specific Biological Fluids and Tissues

Research has demonstrated that sulfisoxazole can penetrate various biological fluids and tissues to different extents. High levels of the drug are achieved in pleural, peritoneal, synovial, and ocular fluids, with concentrations reaching 50% to 90% of those in the blood. msdvetmanual.comdrugbank.comnih.gov

Pleural and Peritoneal Fluids: Sulfisoxazole achieves significant concentrations in both pleural (fluid around the lungs) and peritoneal (fluid in the abdominal cavity) fluids. msdvetmanual.comdrugbank.com Studies involving the combination drug trimethoprim-sulfamethoxazole have shown that sulfamethoxazole penetrates pleural fluid effectively. bmj.comnih.gov Similarly, various antibiotics, including sulfonamides, have been found to penetrate ascitic fluid (a form of peritoneal fluid) well. acpjournals.org

Synovial Fluid: In the synovial fluid of joints, sulfisoxazole concentrations can also be substantial. msdvetmanual.comdrugbank.com Studies with trimethoprim-sulfamethoxazole have shown that while trimethoprim (B1683648) readily enters the synovial fluid, sulfamethoxazole penetration is less extensive but still notable. nih.gov

Ocular Fluid: Sulfisoxazole demonstrates good penetration into ocular fluids. msdvetmanual.comdrugbank.comhowmed.net This makes it a consideration for treating certain eye infections. howmed.net

Cerebrospinal Fluid (CSF): The penetration of sulfisoxazole into the cerebrospinal fluid, which surrounds the brain and spinal cord, is variable. In individuals with healthy meninges (the membranes covering the brain and spinal cord), CSF concentrations can range from 8% to 57% of blood concentrations. antiinfectivemeds.com However, when the meninges are inflamed, as in meningitis, higher concentrations can be achieved. rxlist.comantiinfectivemeds.com In patients without meningeal inflammation, the mean ventricular CSF concentration of sulfamethoxazole (in a combination drug) was found to be 17.9 mg/l. nih.gov

Table 2: Sulfisoxazole Concentration in Various Biological Fluids

| Biological Fluid | Concentration Relative to Blood/Plasma | Citation |

|---|---|---|

| Pleural Fluid | 50% - 90% of blood concentration | msdvetmanual.com |

| Peritoneal Fluid | 50% - 90% of blood concentration | msdvetmanual.com |

| Synovial Fluid | 50% - 90% of blood concentration | msdvetmanual.com |

| Ocular Fluid | 50% - 90% of blood concentration | msdvetmanual.comhowmed.net |

| Cerebrospinal Fluid (Normal Meninges) | 8% - 57% of blood concentration | antiinfectivemeds.com |

| Cerebrospinal Fluid (Inflamed Meninges) | Higher concentrations achieved | rxlist.comantiinfectivemeds.com |

Metabolism and Biotransformation

Sulfisoxazole undergoes significant metabolism in the body, primarily in the liver, before it is excreted. antiinfectivemeds.com This biotransformation process involves several key pathways, including acetylation and conjugation.

N4-Acetylated Metabolite Formation

The most significant metabolic pathway for sulfisoxazole is N4-acetylation. antiinfectivemeds.com This process involves the addition of an acetyl group to the N4 position of the sulfisoxazole molecule, forming N4-acetyl sulfisoxazole. antiinfectivemeds.com This acetylated metabolite is largely inactive from an antibacterial perspective. msdvetmanual.com Following oral administration of sulfisoxazole, about 48% of the drug recovered in the urine is in the form of this N4-acetylated metabolite. rxlist.comdrugs.com In the plasma, approximately 28-35% of the unbound portion of sulfisoxazole is in this acetylated form. antiinfectivemeds.com

Glucuronide and Sulfate (B86663) Conjugation

In addition to acetylation, sulfisoxazole can also be metabolized through conjugation with glucuronic acid and sulfate. msdvetmanual.comechemi.com These conjugation reactions also primarily occur in the liver. antiinfectivemeds.com The resulting glucuronide and sulfate conjugates are, like the acetylated form, generally considered to have little to no antibacterial activity. msdvetmanual.com One study identified that in humans, approximately 3.4% of excreted sulfisoxazole is in the form of an N4-glucuronide and 1.0% as an N4-sulfate. echemi.com Another glucuronide, likely an N2-glucuronide, has also been detected. echemi.com The liver enzyme glucuronyltransferase (GT) is responsible for metabolizing sulfonamides into their glucuronide conjugates for excretion. nih.gov

Table 3: Major Metabolites of Sulfisoxazole

| Metabolite | Formation Pathway | Percentage of Urinary Excretion | Citation |

|---|---|---|---|

| N4-acetyl sulfisoxazole | N4-acetylation | ~48% | rxlist.comdrugs.com |

| N4-glucuronide | Glucuronide Conjugation | ~3.4% | echemi.com |

| N4-sulfate | Sulfate Conjugation | ~1.0% | echemi.com |

Role of Prodrugs (e.g., Acetyl Sulfisoxazole) in Metabolism

To enhance palatability, particularly for pediatric use, the prodrug N1-acetyl sulfisoxazole was developed. drugs.comchemicalbook.in This acetylated form is essentially tasteless and poorly soluble in water. drugs.comchemicalbook.in Following oral administration, N1-acetyl sulfisoxazole is not absorbed directly. Instead, it undergoes hydrolysis by digestive enzymes within the gastrointestinal tract, releasing the active sulfisoxazole moiety, which is then absorbed. drugs.comnih.govrxlist.com

This enzymatic conversion is a critical step, influencing the absorption rate. The process of splitting the acetyl group is thought to result in a slower absorption profile and consequently, lower and later peak plasma concentrations of sulfisoxazole compared to the administration of an equivalent oral dose of the parent drug. drugs.comnih.govrxlist.com However, with repeated administration, the blood concentrations of sulfisoxazole derived from the prodrug become comparable to those achieved with sulfisoxazole itself. drugs.comnih.govrxlist.com It is important to distinguish the prodrug, N1-acetyl sulfisoxazole, from N4-acetyl sulfisoxazole, which is a metabolite of sulfisoxazole formed in the body after absorption. drugs.comechemi.com

Elimination Pathways and Excretion Kinetics

The elimination of sulfisoxazole and its metabolites from the body is a well-documented process, primarily occurring through the kidneys.

Sulfisoxazole and its acetylated metabolites are principally excreted by the kidneys through the process of glomerular filtration. drugs.comnih.govrxlist.com The rate of this filtration is dependent on the glomerular filtration rate (GFR), a key measure of kidney function. karger.comksumsc.comksumsc.com Only the fraction of the drug that is not bound to plasma proteins is available for filtration. ksumsc.comksumsc.com Given that approximately 85% of sulfisoxazole is bound to plasma proteins, primarily albumin, the unbound fraction is what passes through the glomeruli into the renal tubules. drugs.comdrugbank.com The concentration of sulfisoxazole in the urine is considerably higher than in the blood, a direct consequence of this renal clearance mechanism. drugs.comrxlist.com Studies in isolated perfused rat kidneys have further elucidated the complex interplay of filtration, secretion, and reabsorption in the renal handling of sulfisoxazole. nih.gov

Following oral administration, a substantial portion of sulfisoxazole is recovered in the urine. Research indicates a mean urinary excretion recovery of 97% within 48 hours. drugs.comnih.govnih.govdrugbank.com Of this recovered amount, approximately 52% is the unchanged, active sulfisoxazole, while the remaining portion consists of its N4-acetylated metabolite. drugs.comnih.govnih.govdrugbank.com When the prodrug, acetyl sulfisoxazole, is administered, about 58% of the total drug is excreted in the urine within 72 hours. drugs.comrxlist.com The development of high-pressure liquid chromatography (HPLC) methods has enabled the precise and rapid quantification of both sulfisoxazole and its N4-acetyl metabolite in urine, proving invaluable for pharmacokinetic studies. nih.gov

The elimination half-life of sulfisoxazole, a measure of how long it takes for the drug concentration in the body to reduce by half, varies across different species and human demographics.

In healthy adult humans, the elimination half-life of sulfisoxazole after oral administration generally ranges from 4.6 to 7.8 hours. drugs.comrxlist.comnih.gov Some sources report a slightly wider range, with a serum half-life of 10 to 12 hours also being cited. nih.govdrugbank.compharmacompass.com

Comparative pharmacokinetic studies have revealed significant differences in half-life between species. For instance, one study reported mean elimination half-lives of 33.74 hours in dogs and 46.39 hours in swine, which are considerably longer than the 7.40 hours observed in humans in the same study. nih.gov

Age is a significant demographic factor influencing sulfisoxazole's half-life. Studies have shown that the elimination of sulfisoxazole is slower in elderly individuals (ages 63-75), particularly those with diminished renal function. rxlist.comnih.govpharmacompass.com In this demographic, the plasma half-life of sulfisoxazole was found to be significantly longer compared to younger, healthy volunteers (ages 22-37). nih.gov This is largely attributed to the natural decline in renal function with age. nih.govresearchgate.net

Table 1: Elimination Half-life of Sulfisoxazole in Various Species

| Species | Elimination Half-life (hours) |

| Human (Adult) | 4.6 - 7.8 drugs.comrxlist.comnih.gov |

| Human (Elderly) | Slower than young adults rxlist.comnih.govpharmacompass.com |

| Dog | 33.74 nih.gov |

| Swine | 46.39 nih.gov |

Renal function is a critical determinant of sulfisoxazole elimination. Since the drug is primarily cleared by the kidneys, any impairment in renal function can lead to a decreased rate of elimination and potential drug accumulation. unmc.eduresearchgate.netucl.ac.be

Studies have demonstrated that the elimination of sulfisoxazole is slower in individuals with diminished renal function, as indicated by a lower creatinine (B1669602) clearance. rxlist.comnih.govpharmacompass.com In patients with renal impairment, the clearance of both sulfisoxazole and its metabolites is reduced. oup.com A study on renal transplant patients, who often have lower than normal renal function, found that the renal elimination of sulfisoxazole was decreased and highly correlated with creatinine clearance. asm.orgnih.gov However, the metabolic clearance to form N4-acetyl sulfisoxazole did not appear to differ from that in healthy volunteers. asm.orgnih.gov The potential for accumulation of both the parent drug and its metabolites in patients with renal dysfunction underscores the importance of considering renal status. unmc.edunih.gov

Table 2: Effect of Renal Function on Sulfisoxazole Pharmacokinetics

| Parameter | Effect of Impaired Renal Function |

| Elimination Half-life | Increased rxlist.comnih.govpharmacompass.com |

| Total Body Clearance | Decreased nih.gov |

| Renal Clearance | Decreased nih.gov |

| Urinary Excretion | Reduced oup.com |

Half-life Determination across Species and Demographics

Population Pharmacokinetics and Variability

Population pharmacokinetics analyzes the sources of variability in drug concentrations among individuals in a target patient population. For sulfisoxazole, several factors contribute to this variability.

Wide variations in blood levels have been observed among individuals following identical doses of a sulfonamide. drugs.comechemi.com As discussed, age and renal function are major sources of this variability. nih.gov Elderly patients and those with renal impairment exhibit slower clearance and a longer half-life. rxlist.comnih.govnih.gov

Genetic factors, such as acetylation phenotype, can also contribute to variability in the metabolism of sulfonamides, although one study suggested sulfamethoxazole, a related sulfonamide, does not appear to undergo polymorphic acetylation. iarc.fr Further research into the population pharmacokinetics of sulfisoxazole is necessary to fully characterize all sources of variability and to optimize dosing strategies for diverse patient populations.

Pharmacokinetic Differences in Pediatric and Elderly Populations

The pharmacokinetics of sulfisoxazole, describing its absorption, distribution, metabolism, and excretion (ADME), display significant variability at the extremes of age. researchgate.net These differences are rooted in the physiological and biochemical changes that characterize the pediatric and geriatric stages of life. researchgate.net

In geriatric patients, the aging process leads to a gradual decline in organ function, which directly alters the handling of drugs. researchgate.net A comparative study of sulfisoxazole pharmacokinetics in healthy young adults (ages 22-37) versus elderly volunteers (ages 63-75) revealed distinct differences following oral administration. nih.gov Plasma concentrations of sulfisoxazole in the post-absorption phase were notably higher in the elderly group. nih.gov This was accompanied by a significantly longer time to reach maximum plasma concentration (tmax) and a prolonged plasma half-life. nih.gov The study demonstrated that the total body clearance and renal clearance of the drug were decreased in older subjects. nih.gov These alterations are largely attributed to the diminished renal function, as estimated by creatinine clearance, that often accompanies advancing age. nih.gov Interestingly, parameters such as the absorption rate constant, bioavailability, and the apparent volume of distribution did not show significant variation between the two age groups. nih.gov

| Pharmacokinetic Parameter | Young Adults (22-37 years) | Elderly Adults (63-75 years) | Significance |

| tmax (Time to Peak Concentration) | Shorter | Significantly Longer | p < 0.05 |

| Plasma Half-life (t½) | Shorter | Significantly Longer | p < 0.05 |

| Total Body Clearance | Higher | Significantly Decreased | p < 0.05 |

| Renal Clearance | Higher | Significantly Decreased | p < 0.05 |

| Post-absorption Plasma Levels | Lower | Higher | - |

| Apparent Volume of Distribution | No Significant Difference | No Significant Difference | - |

| Bioavailability | No Significant Difference | No Significant Difference | - |

Data sourced from a pharmacokinetic study comparing young and elderly subjects. nih.gov

In the pediatric population, particularly newborns and infants, pharmacokinetic processes are shaped by the immaturity of organ systems. researchgate.netbasicmedicalkey.com Newborns have underdeveloped metabolic pathways; for instance, the expression of the enzyme glucuronosyl transferase is limited. basicmedicalkey.com This immaturity has significant implications for drugs like sulfisoxazole, which is known to displace bilirubin (B190676) from its binding sites on plasma proteins. basicmedicalkey.com The resulting increase in the free fraction of bilirubin in the plasma, combined with an immature blood-brain barrier in infants, allows more bilirubin to enter the brain, a condition known as kernicterus. basicmedicalkey.com Furthermore, drug clearance patterns in children are not linear with age. Studies on the related compound sulfamethoxazole show that neonates tend to have the lowest clearance and a higher volume of distribution, while younger children exhibit the highest clearance, which then decreases in older children to approach adult values. nih.govasm.org

Influence of Physiological Factors on Pharmacokinetic Parameters

The pharmacokinetic profile of sulfisoxazole is significantly modulated by various physiological factors, primarily plasma protein binding and renal function.

Plasma Protein Binding: Sulfisoxazole is extensively bound to plasma proteins, with approximately 85% of a dose binding primarily to albumin. drugbank.com This high degree of binding has a profound influence on the drug's disposition. biocrick.com The apparent volume of distribution is relatively small for the total drug but substantially larger for the unbound fraction, indicating that sulfisoxazole is distributed mainly in the extracellular space. drugbank.com The extent of protein binding directly affects the drug's availability for metabolism and excretion. biocrick.com Research using isolated perfused rat kidneys has shown that the metabolism of sulfisoxazole to its N4-acetyl metabolite is influenced by protein binding, with metabolism increasing as the free fraction of the drug increases. biocrick.com Furthermore, studies in rats have demonstrated a positive correlation between the renal clearance of sulfisoxazole and the unbound fraction of the drug in serum. umich.edu

Renal Function: The kidneys are the primary route of elimination for sulfisoxazole and its metabolites. drugbank.com About 97% of an oral dose is recovered in the urine within 48 hours, with 52% as the unchanged parent drug and the remainder as the N4-acetylated metabolite. drugbank.comdrugbank.com Consequently, renal function is a critical determinant of sulfisoxazole's clearance. As observed in elderly populations, a decline in renal function leads to slower elimination and higher plasma levels of the drug. nih.gov In cases of severe renal impairment, the impact is even more pronounced. Studies in animal models of acute renal failure have shown that the renal elimination of sulfisoxazole can become virtually non-existent. researchgate.net These studies also revealed a significant reduction in the metabolic (unbound) clearance of the drug, suggesting that severe renal disease can also impair extra-renal elimination pathways. researchgate.net

Metabolism and Body Barriers: Sulfisoxazole is metabolized in the body, primarily through acetylation to form N4-acetylsulfisoxazole. drugbank.comdrugbank.com This metabolic process is reversible. biocrick.com The drug is widely distributed throughout body tissues and fluids. drugbank.comdrugbank.com It readily crosses the placental barrier to enter fetal circulation and also penetrates the blood-brain barrier. drugbank.com In patients with meningitis, concentrations of the free, active form of the drug in cerebrospinal fluid can reach high levels. drugbank.com

Modeling and Simulation Approaches in Sulfisoxazole Pharmacokinetics

Physiologically based pharmacokinetic (PBPK) modeling and simulation are advanced computational tools used to predict a drug's behavior in the body. allucent.com This mechanistic approach integrates a drug's physicochemical properties with detailed anatomical and physiological data from the organism. allucent.com A PBPK model represents the body as a series of interconnected compartments, each corresponding to an organ or tissue, defined by parameters such as volume, composition, and blood flow.

The application of PBPK modeling offers a powerful framework for understanding and predicting the pharmacokinetics of sulfisoxazole. It allows researchers to investigate how variability in physiological factors—such as those seen in pediatric and geriatric populations or in disease states—impacts the drug's ADME profile. allucent.com For instance, a PBPK model for sulfisoxazole could be used to simulate the consequences of diminished renal function observed in the elderly. nih.gov By altering parameters in the model that represent age-related changes in kidney volume, renal blood flow, and glomerular filtration rate, researchers can quantitatively predict the resulting decrease in drug clearance.

Similarly, PBPK models are particularly useful for pediatric populations, where physiological characteristics are continuously changing with growth and development. mdpi.com Such models can incorporate maturation functions for enzymes and transporters to predict drug disposition across different pediatric age groups. mdpi.com While specific, published PBPK models for sulfisoxazole are not extensively detailed, the methodology has been widely applied to similar compounds, such as sulfamethoxazole, to evaluate dosing regimens in children and other specific populations. mdpi.comnih.gov

Ultimately, PBPK modeling and simulation provide a platform to conduct virtual clinical trials, exploring untested scenarios and predicting the effect of intrinsic factors (e.g., organ dysfunction, genetics) and extrinsic factors (e.g., drug-drug interactions) on sulfisoxazole pharmacokinetics. allucent.com This "predict-learn-confirm" cycle enhances the understanding of the drug's behavior and supports a more mechanistic approach to its clinical use. allucent.com

Mechanisms of Antimicrobial Resistance to Sulfisoxazole

Target Enzyme Modification

A primary mechanism of resistance to sulfisoxazole (B1682709) involves alterations in the dihydropteroate (B1496061) synthase (DHPS) enzyme, the direct target of the antibiotic. rupahealth.com These modifications reduce the drug's binding affinity to the enzyme, thereby diminishing its inhibitory effect.

Mutations in the folP Gene encoding DHPS

Resistance to sulfonamides can arise from mutations in the chromosomal folP gene, which encodes for DHPS. rupahealth.comnih.gov These point mutations lead to amino acid substitutions in the enzyme. mcmaster.ca For instance, in Neisseria meningitidis, mutations at codons 31 and 194, as well as a two-amino-acid insertion at codons 195 and 196, have been linked to sulfonamide resistance. nih.govdrugbank.com A study on geographically diverse clinical isolates of N. meningitidis identified a specific mutation, C682A, in the folP gene of all isolates with a sulfisoxazole minimum inhibitory concentration (MIC) of ≥8 μg/ml. nih.gov This suggests that specific mutations can reliably predict elevated resistance levels. In Staphylococcus aureus, mutations such as F17L, S18L, and T51M in the folP gene have been shown to directly confer sulfonamide resistance. nih.govresearchgate.net These genetic alterations ultimately lead to a DHPS enzyme that can discriminate between its natural substrate, para-aminobenzoic acid (pABA), and the sulfonamide, favoring pABA and thus maintaining folate synthesis even in the presence of the drug. rupahealth.combiorxiv.org

Alterations in DHPS Tertiary Structure

Mutations in the folP gene can lead to significant changes in the three-dimensional structure of the DHPS enzyme. oup.com These structural alterations are crucial in conferring resistance as they often sterically hinder the binding of sulfonamides, which are bulkier than the natural substrate pABA. nih.gov For example, in sulfonamide-resistant Streptococcus pneumoniae, the resistance is attributed to two amino acid duplications in the folP gene, which alter the enzyme's tertiary structure. oup.com Similarly, in Staphylococcus aureus, mutations like F17L, S18L, and T51M are thought to selectively prevent sulfonamide binding by sterically blocking an outer ring moiety of the drug that is not present in pABA. nih.govresearchgate.net Interestingly, some secondary mutations, while further increasing sulfonamide resistance, can also destabilize the protein structure, as seen with the E208K and KE257_dup mutations in S. aureus DHPS, which result in a decrease in the enzyme's melting temperature. nih.gov

Acquisition of Sulfa-Insensitive DHPS Variants (e.g., sulI, sulII genes)

A highly effective and widespread mechanism of sulfonamide resistance is the acquisition of foreign genes that encode for sulfa-insensitive DHPS variants. biorxiv.org These genes, such as sulI, sulII, and sulIII, are often located on mobile genetic elements like plasmids and transposons, facilitating their horizontal transfer between bacteria. nerc.ac.uknih.govfrontiersin.org The enzymes encoded by these sul genes are highly resistant to sulfonamides and can effectively replace the function of the native, susceptible DHPS. nih.gov The sulI gene is commonly found as part of class 1 integrons, which can also carry other antibiotic resistance genes. nerc.ac.uknih.gov The sulII gene is frequently located on small non-conjugative or large transmissible multiresistance plasmids. nerc.ac.uknih.govnih.gov A third variant, sulIII, which is similar to sulI and sulII, has also been identified on conjugative plasmids in Escherichia coli. nerc.ac.uk The prevalence of these genes in various bacterial populations significantly contributes to the clinical challenge of sulfonamide resistance. rupahealth.com

Efflux Pump Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. mdpi.comtandfonline.com This mechanism prevents the intracellular accumulation of the drug to a concentration that would be inhibitory.

Role of Efflux Pumps in Sulfonamide Resistance

Efflux pumps are a significant mechanism of resistance against sulfonamides. oup.comasm.org By actively expelling sulfonamides from the cytoplasm, these pumps reduce the intracellular drug concentration, preventing the antibiotic from reaching its target, DHPS. frontiersin.org Several families of efflux pumps have been identified, including the ATP-binding cassette (ABC), major facilitator superfamily (MFS), multidrug and toxic compound extrusion (MATE), small multidrug resistance (SMR), and resistance-nodulation-division (RND) families. mdpi.comacs.org In some cases, efflux can be the primary resistance mechanism, while in others, it works in conjunction with other resistance strategies, such as target modification, to confer high levels of resistance. mdpi.com

Permeability Barrier Alterations

One of the primary ways bacteria can resist the effects of sulfisoxazole is by modifying their cell envelope to limit the drug's entry. This can involve changes to the outer membrane in Gram-negative bacteria, which acts as a natural barrier to many substances, including antibiotics. frontiersin.orgfrontiersin.org

Alterations to this barrier can reduce the influx of sulfisoxazole, preventing it from reaching its intracellular target, the DHPS enzyme. This can be achieved through several mechanisms:

Changes in Porin Channels: Bacteria can modify the number or type of porin channels in their outer membrane. mdpi.com These channels are the primary route for hydrophilic molecules like sulfisoxazole to enter the cell. A reduction in the number of porins or a switch to porins with smaller channel sizes can significantly decrease the permeability of the membrane to the antibiotic.

Lipopolysaccharide (LPS) Modifications: The LPS layer of the outer membrane in Gram-negative bacteria is a crucial component of the permeability barrier. frontiersin.org Alterations in the structure of LPS can make the membrane less permeable to certain antibiotics.

Efflux Pumps: While not a direct alteration of the permeability barrier itself, efflux pumps work in concert with it. These are transport proteins that actively pump antibiotics out of the cell, preventing them from accumulating to effective concentrations. oup.comasm.org The combined effect of a less permeable outer membrane and active efflux can lead to high levels of resistance.

Research has shown that the absence of certain inner membrane proteins, such as SanA in Salmonella Typhimurium, can lead to increased membrane permeability. semanticscholar.org This suggests that the regulation of membrane protein expression is a critical factor in maintaining the integrity of the permeability barrier and, consequently, in determining susceptibility to antibiotics like sulfisoxazole.

Regulatory Changes in Target Enzymes

Bacteria can also develop resistance to sulfisoxazole by altering the regulation of its target enzyme, dihydropteroate synthetase (DHPS). These regulatory changes can lead to an overproduction of the target enzyme, effectively titrating out the inhibitory effect of the antibiotic.

One documented mechanism is the presence of mutations in the promoter region of the gene encoding DHPS. oup.com Such mutations can lead to the increased transcription of the gene and, consequently, higher levels of the DHPS enzyme within the bacterial cell. With an abundance of the target enzyme, the concentration of sulfisoxazole may no longer be sufficient to inhibit enough of the enzyme's activity to halt bacterial growth.

While overexpression of the target enzyme is a known resistance mechanism for some antibiotics like trimethoprim (B1683648), it is not a commonly reported mechanism for sulfonamide resistance. nih.gov This suggests that other resistance mechanisms, such as the acquisition of a resistant form of the enzyme, are more prevalent for sulfisoxazole.

It's also important to note that some bacteria may possess naturally insensitive target enzymes, which contributes to their intrinsic resistance to sulfonamides. oup.com

Horizontal Gene Transfer and Mobile Genetic Elements

The primary mechanism for the widespread dissemination of sulfisoxazole resistance is horizontal gene transfer (HGT). frontiersin.orgfrontiersin.org This process allows for the rapid transfer of resistance genes between bacteria, even across different species and genera. frontiersin.org The genes conferring resistance to sulfonamides, known as sul genes, are frequently located on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. frontiersin.orgfrontiersin.orgnih.gov

There are three main sul genes that have been identified:

sul1 : This gene is often found as part of class 1 integrons, which are genetic elements that can capture and express resistance gene cassettes. frontiersin.orgnih.gov The presence of sul1 is frequently linked to resistance to other classes of antibiotics, contributing to the emergence of multidrug-resistant strains. frontiersin.org

sul2 : Like sul1, the sul2 gene is commonly found on plasmids and can be transferred between bacteria via conjugation. frontiersin.orgfrontiersin.org

sul3 : While also found on MGEs, sul3 is generally less prevalent than sul1 and sul2. frontiersin.orgfrontiersin.org

These sul genes encode for alternative, resistant forms of the dihydropteroate synthetase (DHPS) enzyme. This resistant enzyme has a low affinity for sulfonamides and can therefore continue to function in the presence of the antibiotic, allowing the bacteria to synthesize folic acid and survive.

The table below summarizes the key mobile genetic elements involved in the spread of sulfisoxazole resistance.

| Mobile Genetic Element | Role in Sulfisoxazole Resistance | Associated sul Genes |

| Plasmids | Carry sul genes and can be transferred between bacteria through conjugation. frontiersin.orgfrontiersin.org | sul1, sul2, sul3 |

| Transposons | "Jumping genes" that can move sul genes between plasmids and the bacterial chromosome. frontiersin.orgfrontiersin.org | sul1, sul2 |

| Integrons | Capture and express gene cassettes, often including sul1. frontiersin.orgnih.gov | sul1 |

The high prevalence of sul genes on these mobile elements facilitates their rapid spread in various environments, including clinical, agricultural, and aquatic settings.

Biofilm Formation and Resistance

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which adhere to both living and non-living surfaces. nih.gov The formation of biofilms represents a significant mechanism of resistance to sulfisoxazole and other antimicrobial agents. Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their free-floating, or planktonic, counterparts. nih.gov

Several factors contribute to the increased resistance of bacteria within biofilms:

Reduced Antibiotic Penetration: The dense extracellular matrix of the biofilm can act as a physical barrier, slowing down or preventing the diffusion of sulfisoxazole to the cells in the deeper layers of the biofilm. plos.org

Altered Microenvironment: The interior of a biofilm often has gradients of nutrients and oxygen, leading to the presence of physiologically diverse populations of cells. nih.gov Some of these cells may be in a slow-growing or dormant state, which makes them less susceptible to antibiotics that target active metabolic processes.

Expression of Resistance Genes: The biofilm environment can trigger the expression of specific genes, including those encoding for efflux pumps that actively expel antibiotics from the cell. tandfonline.com

Horizontal Gene Transfer: The close proximity of cells within a biofilm facilitates the exchange of genetic material, including plasmids and transposons carrying sulfisoxazole resistance genes. frontiersin.org This makes biofilms a hotspot for the acquisition and spread of antibiotic resistance.

Studies have shown a significant correlation between the ability of bacteria to form biofilms and their level of antibiotic resistance. plos.org For example, multidrug-resistant (MDR) isolates are often found to have a higher capacity for biofilm formation compared to non-MDR isolates. plos.orgfrontiersin.org

The table below highlights the key aspects of biofilm-mediated resistance to sulfisoxazole.

| Biofilm Resistance Mechanism | Description |

| Physical Barrier | The extracellular matrix limits the penetration of sulfisoxazole. plos.org |

| Physiological Heterogeneity | Slow-growing or dormant cells within the biofilm are less susceptible. nih.gov |

| Gene Expression | Increased expression of efflux pumps and other resistance genes. tandfonline.com |

| Horizontal Gene Transfer | Enhanced transfer of resistance genes between cells. frontiersin.org |

Cross-Resistance Patterns among Sulfonamides

A significant characteristic of sulfonamide resistance is the high degree of cross-resistance observed among different drugs within this class. drugbank.comnih.gov This means that once a bacterium develops resistance to one sulfonamide, such as sulfisoxazole, it is typically resistant to all other sulfonamides as well. drugbank.com This phenomenon is primarily due to the shared mechanism of action of these drugs and the nature of the resistance mechanisms that bacteria have evolved.

The primary mechanism of acquired resistance to sulfonamides is the production of a modified dihydropteroate synthetase (DHPS) enzyme that has a reduced affinity for the drugs. msdvetmanual.com Since all sulfonamides target this same enzyme, a modification that confers resistance to one will generally confer resistance to the others.

In addition to the target site modification, other resistance mechanisms can also contribute to cross-resistance. For instance, efflux pumps that can recognize and expel one type of sulfonamide are often capable of transporting other sulfonamides out of the cell as well. frontiersin.org

The table below illustrates the common cross-resistance patterns observed with sulfisoxazole.

| Antibiotic Class | Cross-Resistance with Sulfisoxazole | Common Resistance Mechanisms |

| Other Sulfonamides | Complete cross-resistance is common. drugbank.comnih.gov | Altered DHPS enzyme, efflux pumps. frontiersin.orgmsdvetmanual.com |

| Trimethoprim | Co-resistance is frequently observed due to the linkage of resistance genes on mobile genetic elements. plos.org | Linked resistance genes on plasmids and transposons. plos.org |

| Tetracyclines | Co-resistance is often seen, particularly in isolates from agricultural settings. plos.orgasm.org | Linkage of resistance genes on the same mobile genetic elements. plos.org |

| Aminoglycosides (e.g., Streptomycin) | Co-resistance patterns have been identified in various studies. frontiersin.orgplos.org | Co-localization of resistance genes on plasmids. frontiersin.org |

| Beta-lactams (e.g., Ampicillin) | Co-resistance is a common finding, indicating the presence of multi-drug resistant plasmids. frontiersin.orgplos.org | Linkage of resistance genes on mobile genetic elements. plos.org |

The frequent co-selection of resistance genes on the same mobile genetic elements means that the use of one antibiotic can inadvertently select for resistance to other, unrelated antibiotics. plos.org This highlights the complexity of antimicrobial resistance and the challenges in managing it effectively.

Epidemiology and Surveillance of Sulfisoxazole Resistance

Monitoring the prevalence of sulfisoxazole resistance is a critical component of public health efforts to combat antimicrobial resistance. who.int Surveillance programs track resistance patterns in bacteria isolated from various sources, including humans, animals, and the environment. who.intoup.com This data is essential for informing clinical treatment guidelines, guiding antimicrobial stewardship initiatives, and detecting emerging resistance trends.

Several studies have documented the prevalence of sulfisoxazole resistance in different bacterial species and geographic locations. For example, a study on E. coli isolates from Canadian turkey flocks showed a decrease in sulfisoxazole resistance following the implementation of an antimicrobial stewardship program. plos.org In contrast, a study in northwest China found high rates of sulfisoxazole resistance in E. coli isolated from sheep, particularly in those from intensive farming systems. nih.gov

The table below presents data from various surveillance studies on the prevalence of sulfisoxazole resistance.

| Bacterial Species | Source | Location | Prevalence of Sulfisoxazole Resistance | Reference |

| Escherichia coli | Turkey flocks | Canada | Decreased from 21.3-32% (2016-2020) to 16.6% (2021) | plos.org |

| Escherichia coli | Sheep (intensive farming) | Northwest China | 84.8% | nih.gov |

| Escherichia coli | Sheep (free-range) | Northwest China | 78.3% | nih.gov |

| Escherichia coli | Cow-calf herds | Western Canada | 11% | nih.gov |

| Escherichia coli | Various (animal feces, human septage, surface water) | Michigan, USA | 13.3% | asm.org |

| Salmonella | Market-age swine | USA | Not specified, but resistance was detected | iastate.edu |

| Listeria monocytogenes | Meat | Northern Portugal | 85.7% (to Trimethoprim-sulfamethoxazole) | mdpi.com |

These studies highlight the widespread nature of sulfisoxazole resistance and the importance of continued surveillance. Integrated surveillance programs that monitor resistance in both human and animal populations are particularly valuable for understanding the transmission dynamics of resistant bacteria through the food chain. who.intoup.com

Adverse Effects and Toxicity Mechanisms of Sulfisoxazole

Hypersensitivity Reactions

Hypersensitivity reactions are a significant concern with sulfisoxazole (B1682709) use and can manifest in various forms, ranging from skin rashes to severe, life-threatening conditions. drugs.comscbt.com These reactions are immune-mediated and can be triggered even by small doses of the drug in sensitized individuals. nih.gov

Immunologic Mechanisms of Hypersensitivity

The immunologic mechanisms underlying sulfisoxazole hypersensitivity are complex and can involve different types of immune responses. Generally, these reactions are classified as Type B, or idiosyncratic, meaning they are not predictable from the known pharmacology of the drug. uwo.ca

Sulfonamides like sulfisoxazole can act as haptens, small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. dynamed.comfrontiersin.org The reactive metabolites of sulfisoxazole are thought to play a crucial role in initiating these reactions. uwo.cauwo.ca One such metabolite, nitroso-sulfamethoxazole (SMX-NO), is highly reactive and can bind to cellular proteins, forming immunogenic complexes. dovepress.com This process can lead to direct cytotoxicity or the production of haptens that trigger an immune response. dynamed.com

The immune response to sulfisoxazole can be mediated by different components of the immune system:

T-cell Mediated Reactions (Type IV Hypersensitivity): This is the most common type of hypersensitivity reaction to sulfonamides. dynamed.com T-cells can be directly stimulated by the parent drug or its metabolites. dovepress.com This can occur through the pharmacological interaction (p-i) concept, where the drug or its metabolite binds directly to T-cell receptors (TCRs) or human leukocyte antigen (HLA) molecules, leading to T-cell activation. dynamed.comdovepress.com This activation results in the release of inflammatory cytokines and can lead to various clinical manifestations, including delayed skin rashes. dynamed.comdovepress.com

IgE-Mediated Reactions (Type I Hypersensitivity): While less common, immediate hypersensitivity reactions mediated by IgE antibodies can occur. dynamed.comdovepress.commdpi.com In these cases, the drug or its metabolite cross-links IgE antibodies on the surface of mast cells and basophils, triggering the release of histamine (B1213489) and other inflammatory mediators, which can lead to urticaria, angioedema, and anaphylaxis. mdpi.com

Immune Complex-Mediated Reactions (Type III Hypersensitivity): These reactions involve the formation of drug-antibody immune complexes that deposit in tissues, such as blood vessels and joints, leading to inflammation. mdpi.comoup.com This mechanism is responsible for conditions like serum sickness. mdpi.com

The biotransformation of sulfisoxazole into reactive metabolites is a key step in the development of hypersensitivity. An imbalance in the production and detoxification of these metabolites can increase the risk of these adverse reactions. uwo.cauwo.ca

Severe Cutaneous Reactions (e.g., Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis, Erythema Multiforme)

Sulfisoxazole is associated with an increased risk of severe cutaneous adverse reactions (SCARs), which are rare but can be fatal. drugs.com

Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN): SJS and TEN are considered variants of the same disease spectrum, characterized by widespread blistering and sloughing of the skin and mucous membranes. wikipedia.orgdermnetnz.org SJS involves less than 10% of the body surface area, while TEN involves more than 30%; cases in between are classified as SJS/TEN overlap. ijdvl.comijdvl.com These reactions are a medical emergency with significant mortality. dermnetnz.orgsrce.hr The underlying mechanism is believed to be a type IV hypersensitivity reaction. wikipedia.org Sulfonamide antibiotics are among the drugs most frequently implicated in causing SJS and TEN. drugs.comwikipedia.orgnih.gov The reaction typically begins with flu-like symptoms, followed by a painful rash that blisters and peels. wikipedia.orgdermnetnz.org

Erythema Multiforme (EM): Erythema multiforme is an acute, immune-mediated condition that can be triggered by medications, including sulfonamides. nih.govnih.gov It is characterized by distinctive "target" or "iris" lesions. nih.govsemanticscholar.org While often self-limited, it can be recurrent. semanticscholar.orgmedscape.com EM is considered a type IV hypersensitivity reaction. medscape.com While some consider EM a separate entity from SJS, there can be overlapping features. wikipedia.org

Serum Sickness

Serum sickness and serum sickness-like reactions (SSLR) can be induced by sulfisoxazole. drugs.comvisualdx.com Classic serum sickness is a type III hypersensitivity reaction caused by the deposition of immune complexes in tissues. empendium.comelsevier.es SSLRs present with similar clinical features, such as fever, rash (often urticarial), and joint pain, but the underlying mechanism may differ and does not always involve detectable immune complexes. empendium.comresearchgate.net Symptoms typically appear one to two weeks after exposure to the drug. empendium.comsjrhem.ca

Hematologic Toxicities

Sulfisoxazole can induce various hematologic toxicities, which can be severe and life-threatening. drugs.commayoclinic.org These toxicities often have an immunologic basis.

Thrombocytopenia and Thrombocytopenic Purpura (Immunologic Basis)

Sulfisoxazole can cause drug-induced immune thrombocytopenia (DITP), a condition characterized by a low platelet count. drugs.comnih.govresearchgate.net In DITP, the drug triggers the production of antibodies that bind to platelets, leading to their destruction. researchgate.netnih.gov The mechanism often involves the drug acting as a hapten or inducing a conformational change in a platelet surface glycoprotein, creating a new epitope that is recognized by the immune system. nih.govmdpi.com This leads to the formation of drug-dependent antibodies that bind to platelets only in the presence of the drug, causing their rapid clearance from circulation. researchgate.netmdpi.com

Clinically, this can manifest as thrombocytopenic purpura, characterized by purple spots on the skin due to bleeding from small blood vessels. nih.gov The onset of thrombocytopenia can be rapid upon re-exposure to the drug. researchgate.net A case has been reported where sulfisoxazole-induced thrombocytopenic purpura was confirmed to have an immune mechanism, with a serum factor causing platelet agglutination in the presence of the drug. nih.gov

Agranulocytosis and Granulocytopenia

Agranulocytosis, a severe and dangerous reduction in the number of granulocytes (a type of white blood cell), is a known, albeit rare, adverse effect of sulfisoxazole. drugs.commayoclinic.orgnih.gov Granulocytopenia refers to a less severe reduction. Agranulocytosis is defined as a neutrophil count of less than 0.5 x 10⁹/L. bmj.commdpi.com This condition leaves patients highly susceptible to severe infections and sepsis. bmj.comfrontiersin.org

Drug-induced agranulocytosis is considered an idiosyncratic reaction. bmj.comashpublications.org The exact mechanism is not fully understood but is thought to be immune-mediated in many cases. frontiersin.orgashpublications.org The drug or its metabolites may act as haptens, leading to the formation of antibodies that target neutrophils or their precursors in the bone marrow. frontiersin.org The onset is often sudden, with symptoms like fever, sore throat, and malaise. bmj.comoup.com

Aplastic Anemia

Sulfisoxazole, a sulfonamide antibiotic, has been associated with the rare but serious adverse effect of aplastic anemia. drugs.comrxlist.comnih.gov This condition is characterized by the failure of bone marrow to produce new blood cells, leading to pancytopenia—a deficiency of red blood cells, white blood cells, and platelets. e-century.usamegroups.org

The precise mechanism by which sulfisoxazole induces aplastic anemia is thought to be immune-mediated. e-century.usacpjournals.org It is hypothesized that the drug or its metabolites can trigger an aberrant immune response directed at hematopoietic stem cells in the bone marrow. e-century.usacpjournals.org This immune attack, often involving T-lymphocytes, leads to the destruction of these vital precursor cells, resulting in bone marrow failure. e-century.usamegroups.orgacpjournals.org The development of drug-induced aplastic anemia is often idiosyncratic, meaning it is not directly related to the dose and can have a delayed onset after exposure to the drug. e-century.us

Fatalities, although infrequent, have been reported due to severe reactions like aplastic anemia following sulfonamide administration. rxlist.comnih.gov Case reports have documented the development of aplastic anemia secondary to the administration of sulfonamides, including trimethoprim-sulfamethoxazole, a combination drug containing a sulfonamide. nih.gov

Hemolysis (especially in G6PD deficiency)

Sulfisoxazole can induce hemolytic anemia, a condition where red blood cells are destroyed faster than they can be made. drugs.comrxlist.com This risk is particularly pronounced in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. drugbank.comashpublications.org G6PD is a crucial enzyme that protects red blood cells from damage caused by oxidative stress. g6pd.orgnih.gov

In individuals with G6PD deficiency, the administration of certain drugs, including sulfisoxazole, can trigger a hemolytic crisis. ashpublications.orgnih.gov Sulfisoxazole and its metabolites can generate reactive oxygen species, which are highly reactive molecules that can damage cellular components. nih.gov In individuals with normal G6PD levels, the enzyme helps to neutralize these harmful species. However, in G6PD-deficient individuals, the red blood cells are unable to cope with the increased oxidative stress, leading to their premature destruction (hemolysis). g6pd.orgnih.gov

The clinical presentation of drug-induced hemolysis in G6PD-deficient patients can include fatigue, pallor, jaundice, and dark urine. nih.govnih.gov While sulfisoxazole is listed as a drug to be used with caution in individuals with G6PD deficiency, the severity of hemolysis can depend on the specific G6PD variant and the dose of the drug. nih.govfpnotebook.com

Eosinophilia

Eosinophilia, an increase in the number of eosinophils (a type of white blood cell) in the blood, is a potential hematologic side effect of sulfisoxazole. drugs.comrxlist.commhmedical.com It is often considered a sign of a drug hypersensitivity reaction. mhmedical.com In some cases, sulfisoxazole-induced eosinophilia has been associated with more severe systemic reactions, such as myositis, myocarditis, and vasculitis. acpjournals.org

The mechanism underlying sulfisoxazole-induced eosinophilia is likely related to an allergic or hypersensitivity response. When the body recognizes a drug as a foreign substance, it can trigger an immune cascade that includes the proliferation and activation of eosinophils.

Table 1: Hematologic Adverse Effects of Sulfisoxazole

| Adverse Effect | Description | Mechanism |

|---|---|---|

| Aplastic Anemia | Failure of bone marrow to produce new blood cells, leading to pancytopenia. e-century.usamegroups.org | Thought to be an idiosyncratic, immune-mediated destruction of hematopoietic stem cells. e-century.usacpjournals.org |

| Hemolysis (in G6PD deficiency) | Premature destruction of red blood cells. drugs.comrxlist.com | Increased oxidative stress in G6PD-deficient individuals, leading to red blood cell lysis. g6pd.orgnih.gov |

| Eosinophilia | Increased number of eosinophils in the blood. drugs.comrxlist.com | Often associated with a drug hypersensitivity reaction. mhmedical.com |

Renal and Urological Complications

Crystalluria and Renal Obstruction